molecular formula C14H11ClO3 B6403265 3-(3-Chloro-4-methylphenyl)-5-hydroxybenzoic acid CAS No. 1261998-59-7

3-(3-Chloro-4-methylphenyl)-5-hydroxybenzoic acid

Cat. No.: B6403265
CAS No.: 1261998-59-7
M. Wt: 262.69 g/mol
InChI Key: VJDIZVZWYXERAP-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-5-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a 3-chloro-4-methylphenyl group and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)-5-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-methylphenylboronic acid and 5-hydroxybenzoic acid.

    Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 3-chloro-4-methylphenylboronic acid and 5-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki coupling reaction with optimizations for cost, yield, and environmental impact. Continuous flow reactors and greener solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(3-Chloro-4-methylphenyl)-5-oxobenzoic acid.

    Reduction: Formation of 3-(3-Chloro-4-methylcyclohexyl)-5-hydroxybenzoic acid.

    Substitution: Formation of 3-(3-Amino-4-methylphenyl)-5-hydroxybenzoic acid.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-5-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-5-hydroxybenzoic acid depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-methylphenyl)-5-methoxybenzoic acid
  • 3-(3-Chloro-4-methylphenyl)-5-aminobenzoic acid
  • 3-(3-Chloro-4-methylphenyl)-5-nitrobenzoic acid

Uniqueness

3-(3-Chloro-4-methylphenyl)-5-hydroxybenzoic acid is unique due to the presence of both a hydroxyl group and a chloro-methylphenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group enhances its solubility and potential for hydrogen bonding, while the chloro-methylphenyl group provides a site for further functionalization.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-8-2-3-9(7-13(8)15)10-4-11(14(17)18)6-12(16)5-10/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDIZVZWYXERAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690294
Record name 3'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-59-7
Record name 3'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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